

An In-depth Technical Guide to the Chemical Properties of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanobutanoic acid

Cat. No.: B1584071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-cyanobutanoic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are provided, where available in the public domain. The guide also addresses the current understanding of its biological activity and its potential relevance in pharmacological research.

Introduction

4-Cyanobutanoic acid, also known as 4-cyanobutyric acid, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. This unique structure makes it a versatile building block in organic synthesis, with potential applications in the pharmaceutical and chemical industries. The presence of two reactive centers allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. This guide aims to provide a detailed repository of the known chemical and physical properties of **4-cyanobutanoic acid**, facilitating its use in research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of **4-cyanobutanoic acid** are summarized in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ NO ₂	[1] [2]
Molecular Weight	113.11 g/mol	[1] [2] [3]
Appearance	Solid	[2]
Melting Point	35 °C	
Boiling Point	320.4 ± 25.0 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
pKa	2.42 (at 25 °C)	
Flash Point	147.6 ± 23.2 °C	
LogP	-0.2	[1] [3]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	39201-33-7	[1] [2] [3]
IUPAC Name	4-cyanobutanoic acid	[1] [3]
InChI	InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8)	[1] [2] [3]
InChIKey	YXBVMSQDRLXPQV-UHFFFAOYSA-N	[1] [2] [3]
SMILES	C(CC#N)CC(=O)O	[1] [3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-cyanobutanoic acid**. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted and reported chemical shifts for **4-cyanobutanoic acid** are presented below.

¹H NMR: The proton NMR spectrum of **4-cyanobutanoic acid** is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will exhibit five signals, one for each of the unique carbon atoms in the structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-COOH)	~178
C2 (-CH ₂ -)	~30
C3 (-CH ₂ -)	~20
C4 (-CH ₂ -)	~15
C5 (-C≡N)	~119

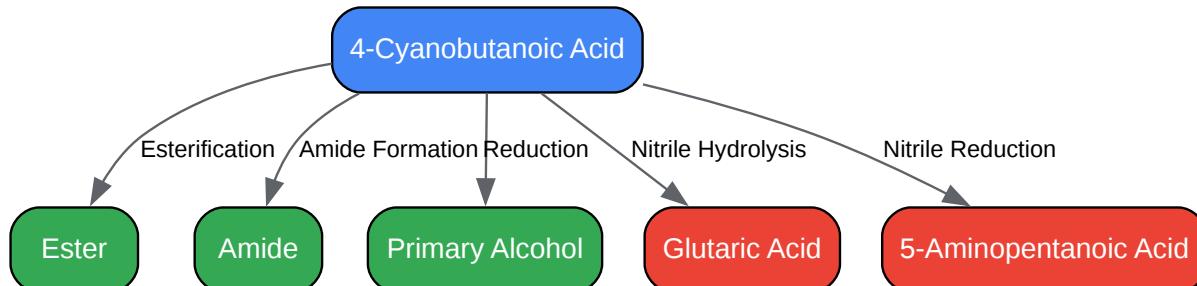
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-cyanobutanoic acid** will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile group.

Table 4: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad
C-H (sp ³)	2950-2850	Medium
C≡N (Nitrile)	2260-2240	Medium
C=O (Carboxylic Acid)	1710	Strong

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-cyanobutanoic acid**, the molecular ion peak [M]⁺ would be observed at m/z 113.

Chemical Reactivity and Synthesis

The bifunctional nature of **4-cyanobutanoic acid** allows for a range of chemical reactions at both the carboxylic acid and the nitrile functional groups.

- Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.
- Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

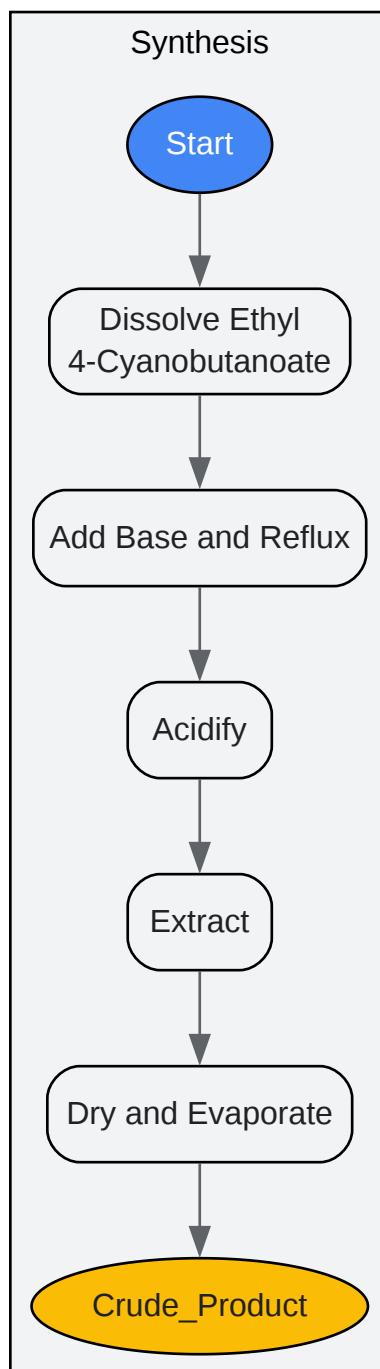
Logical Relationship of Functional Group Transformations

[Click to download full resolution via product page](#)

Caption: Chemical transformations of **4-cyanobutanoic acid**.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of chemical compounds. The following sections provide generalized procedures that can be adapted for **4-cyanobutanoic acid**.


Synthesis of 4-Cyanobutanoic Acid

A common route for the synthesis of **4-cyanobutanoic acid** involves the hydrolysis of its corresponding ester, ethyl 4-cyanobutanoate.

Protocol: Hydrolysis of Ethyl 4-Cyanobutanoate

- **Dissolution:** Dissolve ethyl 4-cyanobutanoate in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- **Hydrolysis:** Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
- **Heating:** Heat the reaction mixture under reflux for a period of 1-3 hours to ensure complete hydrolysis of the ester.
- **Acidification:** After cooling the reaction mixture to room temperature, acidify it with a strong acid, such as hydrochloric acid, until the pH is acidic ($\text{pH} < 2$).
- **Extraction:** Extract the aqueous solution with an organic solvent, such as ethyl acetate or diethyl ether, to isolate the **4-cyanobutanoic acid**.
- **Drying and Evaporation:** Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-cyanobutanoic acid**.

Purification

The crude **4-cyanobutanoic acid** can be purified by recrystallization or column chromatography.

Protocol: Recrystallization[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Solvent Selection: Choose a suitable solvent or solvent system in which **4-cyanobutanoic acid** is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography[\[9\]](#)[\[10\]](#)

- Stationary Phase: Use silica gel as the stationary phase.
- Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
- Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the mobile phase, collecting fractions.

- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy[1][11][12][13][14][15][16][17][18]

- Sample Preparation: Dissolve 5-10 mg of **4-cyanobutanoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1][14][15]
- Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically used.
- Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol: FTIR Spectroscopy[19][20][21][22][23]

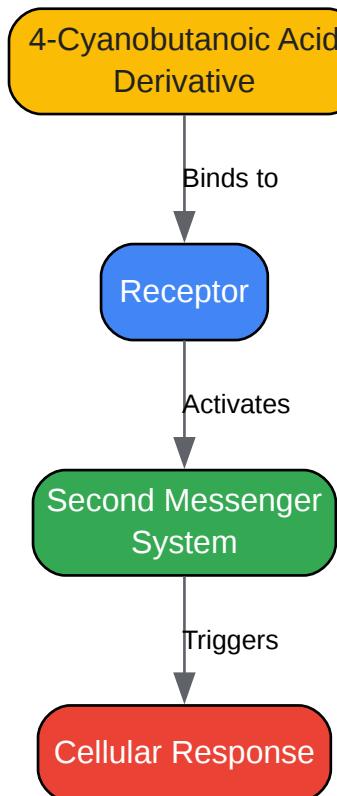
- Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
- Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol: Mass Spectrometry[24][25][26][27]

- Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, derivatization to a more volatile ester may be necessary.[24][25][27]

- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.

Biological Activity and Drug Development Relevance


Currently, there is a notable lack of publicly available information regarding the specific biological activity, pharmacological profile, or direct involvement in signaling pathways of **4-cyanobutanoic acid**.

It is important to distinguish **4-cyanobutanoic acid** from its amino-substituted analog, (S)-2-amino-4-cyanobutanoic acid (also known as β -cyano-L-alanine). The latter is a known neurotoxin found in certain legumes that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.^[28] However, these neurotoxic properties cannot be attributed to **4-cyanobutanoic acid** without direct experimental evidence.

The bifunctional nature of **4-cyanobutanoic acid** makes it a potential scaffold for the synthesis of novel compounds with potential therapeutic applications. Its ability to be transformed into various derivatives, such as amino acids and other heterocyclic structures, suggests its utility as a starting material in drug discovery programs. Further research is required to explore the intrinsic biological activity of **4-cyanobutanoic acid** and its derivatives.

Hypothesized Relationship in Neurotransmitter Research

Given the structural relationship of some of its potential derivatives to neurotransmitters, a hypothetical area of investigation could be its interaction with neuronal signaling pathways. The diagram below illustrates a simplified generic signaling pathway that could be a starting point for such investigations.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a derivative.

Conclusion

4-Cyanobutanoic acid is a versatile chemical entity with a range of potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and outlined general experimental protocols for its synthesis, purification, and analysis. While there is a significant gap in the understanding of its biological activity, its structural features suggest that it could serve as a valuable building block in the development of new pharmaceutically active compounds. Further research into its pharmacological profile is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. par.nsf.gov [par.nsf.gov]
- 2. 4-cyanobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cyanobutanoic acid | CAS#:39201-33-7 | Chemsoc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. theory.labster.com [theory.labster.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. hmdb.ca [hmdb.ca]
- 14. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
- 25. researchgate.net [researchgate.net]

- 26. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 28. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Cyanobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584071#4-cyanobutanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com